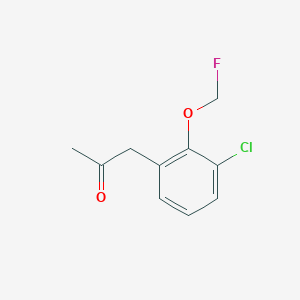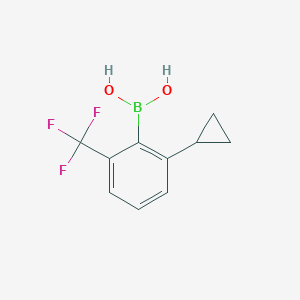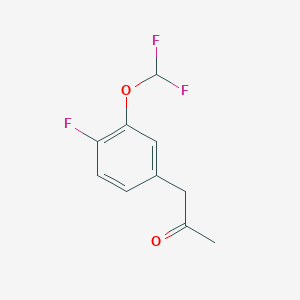
1-(3-(Difluoromethoxy)-4-fluorophenyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(Difluoromethoxy)-4-fluorophenyl)propan-2-one is an organic compound characterized by its unique structure, which includes a difluoromethoxy group and a fluorophenyl group attached to a propan-2-one backbone
Vorbereitungsmethoden
The synthesis of 1-(3-(Difluoromethoxy)-4-fluorophenyl)propan-2-one typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-(difluoromethoxy)aniline and 4-fluorobenzaldehyde.
Reaction Conditions: The key steps include the formation of an imine intermediate, followed by reduction to form the corresponding amine. This amine is then subjected to acylation to yield the final product.
Industrial Production: Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts and solvents, to enhance yield and purity.
Analyse Chemischer Reaktionen
1-(3-(Difluoromethoxy)-4-fluorophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions: Typical reagents include strong oxidizing agents for oxidation, reducing agents for reduction, and electrophiles for substitution reactions. Conditions often involve controlled temperatures and specific solvents to ensure desired outcomes.
Wissenschaftliche Forschungsanwendungen
1-(3-(Difluoromethoxy)-4-fluorophenyl)propan-2-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Research explores its potential as a precursor for drug development, particularly in designing molecules with specific biological activities.
Industry: It finds applications in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 1-(3-(Difluoromethoxy)-4-fluorophenyl)propan-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The difluoromethoxy and fluorophenyl groups contribute to its binding affinity and specificity, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
1-(3-(Difluoromethoxy)-4-fluorophenyl)propan-2-one can be compared with similar compounds such as:
1-(3-(Difluoromethoxy)phenyl)propan-2-one: Lacks the fluorine atom on the aromatic ring, which may affect its reactivity and applications.
1-(3-(Difluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-2-one: Contains a trifluoromethylthio group, which can significantly alter its chemical properties and biological activities.
1-(2,3-Difluoro-6-nitrophenoxy)propan-2-one:
Eigenschaften
Molekularformel |
C10H9F3O2 |
|---|---|
Molekulargewicht |
218.17 g/mol |
IUPAC-Name |
1-[3-(difluoromethoxy)-4-fluorophenyl]propan-2-one |
InChI |
InChI=1S/C10H9F3O2/c1-6(14)4-7-2-3-8(11)9(5-7)15-10(12)13/h2-3,5,10H,4H2,1H3 |
InChI-Schlüssel |
FUICJQOYPNEBCZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC1=CC(=C(C=C1)F)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



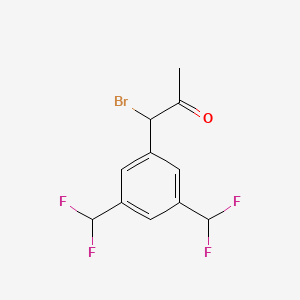
![(E)-3-(6-Trifluoromethylthio-1H-benzo[d]imidazol-4-yl)acrylic acid](/img/structure/B14069438.png)
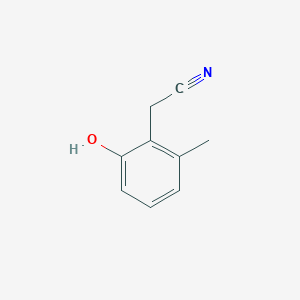


![(R)-2-(Benzofuran-3-yl)-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)ethan-1-amine hydrochloride](/img/structure/B14069458.png)


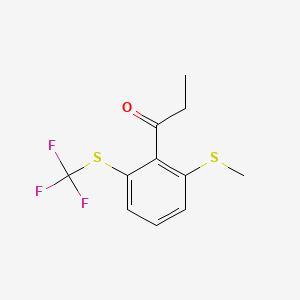
![[(4-Ethoxyphenyl)methylideneamino]urea](/img/structure/B14069492.png)
